![molecular formula C24H24FN5O3S B2959469 N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 847393-88-8](/img/structure/B2959469.png)
N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H24FN5O3S and its molecular weight is 481.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Agents
Research has explored the synthesis of compounds containing acetamide and triazole derivatives for their potential antimicrobial and antifungal activities. A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives, showcasing significant in vitro antibacterial and antifungal properties, suggesting their utility in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Fluorescent Molecular Probes
Diwu et al. (1997) developed new fluorescent solvatochromic dyes with a structure involving a dimethylamino group and a sulfonyl group on phenyloxazoles. These compounds exhibit strong solvent-dependent fluorescence, useful for creating ultra-sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).
Potential Pesticides
Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of phenoxyacetamide as potential pesticides through X-ray powder diffraction. This study provides a foundation for the development of novel pesticides with improved efficacy and safety profiles (Olszewska, Tarasiuk, & Pikus, 2011).
Antiviral and Virucidal Activity
Wujec et al. (2011) investigated the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. The study highlighted some compounds' potential to reduce viral replication, offering a pathway for new antiviral drug development (Wujec et al., 2011).
Quantum Computational Approach to Drug Design
Jenepha Mary, Pradhan, and James (2022) used a quantum computational approach to analyze the vibrational signatures of an antiviral active molecule. This method aids in understanding molecular stability and interactions, crucial for designing drugs with targeted actions (Jenepha Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-29-12-4-5-18(29)13-22-27-28-24(30(22)17-8-6-16(25)7-9-17)34-15-23(31)26-20-14-19(32-2)10-11-21(20)33-3/h4-12,14H,13,15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEYMOFHGZMQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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